Azo-Resveratrol
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Overview
Description
Azo-Resveratrol is a synthetic derivative of the natural polyphenol resveratrol Resveratrol is well-known for its numerous biological activities, including antioxidant, anti-inflammatory, and anticancer propertiesThis modification aims to enhance the bioavailability and biological activity of the parent compound .
Mechanism of Action
- One of its key targets is NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) , a transcription factor that regulates pro-inflammatory gene expression .
- Azo-Resveratrol inhibits NF-κB activation by preventing IκBα phosphorylation. This prevents NF-κB from translocating to the nucleus, where it would otherwise promote inflammation .
- This compound affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Azo-Resveratrol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have inhibitory activities against mushroom tyrosinase, an enzyme involved in melanin synthesis . The nature of these interactions is likely to involve binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
This compound can influence cell function in various ways. For example, it has been suggested to have antioxidant and anti-inflammatory activities, similar to resveratrol
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve a combination of direct interactions with biomolecules and indirect effects on cellular processes. For instance, by binding to enzymes such as tyrosinase, this compound could inhibit their activity and thereby influence cellular processes such as melanin synthesis .
Temporal Effects in Laboratory Settings
Like resveratrol, it is likely to be rapidly metabolized, which could influence its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on resveratrol suggest that its effects can vary with dosage, with potential benefits at moderate doses and possible adverse effects at high doses .
Metabolic Pathways
This compound is likely to be involved in various metabolic pathways, given its structural similarity to resveratrol. Resveratrol has been shown to influence pathways such as carbohydrate digestion, glucose absorption, glycogen storage, and insulin secretion . This compound could potentially interact with similar pathways.
Transport and Distribution
Studies on resveratrol suggest that it can be transported across cell membranes and distributed within cells .
Preparation Methods
The synthesis of Azo-Resveratrol typically involves the following steps:
Preparation of Diazonium Salt: An aromatic primary amine is treated with nitrous acid to form a diazonium salt.
Diazo-Coupling Reaction: The diazonium salt is then reacted with an aromatic compound, such as resorcinol, under basic conditions to form the azo-stilbene derivative.
Chemical Reactions Analysis
Azo-Resveratrol undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially if they contain activating groups like hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a model compound to study azo-stilbene derivatives and their reactivity.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and neuroprotective effects.
Comparison with Similar Compounds
Azo-Resveratrol is compared with other similar compounds such as:
Pterostilbene: Another resveratrol derivative with enhanced bioavailability.
Piceatannol: A hydroxylated analog of resveratrol with potent biological activities.
Aza-Resveratrol: A similar compound where the central carbon-carbon double bond is replaced by an imine group (C=N)
This compound is unique due to the presence of the azo group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)diazenyl]benzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-10-3-1-8(2-4-10)13-14-9-5-11(16)7-12(17)6-9/h1-7,15-17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZQUPWHMPXTCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=CC(=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does Azo-Resveratrol inhibit tyrosinase activity, and what are the downstream effects of this inhibition?
A1: this compound, specifically the derivative (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate, acts as a competitive inhibitor of mushroom tyrosinase. [] This means it competes with the enzyme's natural substrate, L-tyrosine, for binding at the active site. [] By blocking the enzyme's activity, this compound effectively inhibits melanin synthesis. [] This inhibitory effect on melanin production makes this compound a potential candidate for developing therapeutic agents for hyperpigmentation disorders. []
Q2: What is the structure-activity relationship (SAR) observed for this compound derivatives and their tyrosinase inhibitory activity?
A2: Studies on a series of (E)-2-((substituted phenyl)diazenyl)phenyl 4-methylbenzenesulfonate (like this compound) and related derivatives revealed that the presence of hydroxyl groups on the phenyl ring significantly enhanced their inhibitory effects on tyrosinase. [] For instance, the derivative with two hydroxyl groups, (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate, exhibited the most potent inhibitory activity with an IC50 of 17.85 µM. [] This suggests that the hydroxyl groups likely contribute to the binding affinity of these compounds to the tyrosinase enzyme.
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